molecular formula C10H8N2 B11917728 2,4-Dihydroindeno[1,2-c]pyrazole CAS No. 150433-24-2

2,4-Dihydroindeno[1,2-c]pyrazole

Cat. No.: B11917728
CAS No.: 150433-24-2
M. Wt: 156.18 g/mol
InChI Key: DGYDIEIMGSEYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroindeno[1,2-c]pyrazole is a privileged tricyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological potential. This compound features a fused ring system containing two five-membered rings and is a key synthetic precursor for developing novel therapeutic agents. This scaffold has demonstrated significant promise in oncology research, particularly as a platform for developing tyrosine kinase inhibitors. Scientific studies highlight its application in targeting the epidermal growth factor receptor (EGFR) for non-small cell lung cancer (NSCLC) research, with specific derivatives exhibiting potent antitumor activity against A549 human lung adenocarcinoma cells and demonstrating selective cytotoxicity over normal cells . The core structure is also investigated for its inhibitory action on cyclin-dependent kinase 2 (CDK2), a key protein involved in cell cycle control . Beyond oncology, the 1,4-dihydroindeno[1,2-c]pyrazole structure serves as a critical backbone for designing ligands for cannabinoid receptors. Research indicates that modifications to this tricyclic system can yield highly selective CB2 receptor ligands, which are valuable tools for studying neuroinflammation, neuropathic pain, and immune disorders . The compound's versatility and broad research applicability make it an invaluable chemical tool for drug discovery and biochemical probing. This product is supplied For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

150433-24-2

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1,4-dihydroindeno[1,2-c]pyrazole

InChI

InChI=1S/C10H8N2/c1-2-4-9-7(3-1)5-8-6-11-12-10(8)9/h1-4,6H,5H2,(H,11,12)

InChI Key

DGYDIEIMGSEYDK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=NN3

Origin of Product

United States

Preparation Methods

Base-Catalyzed Aldol Condensation

In a representative procedure, 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one undergoes condensation with 4-(piperidin-1-yl)benzaldehyde in ethanol under basic conditions, yielding 5-chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one. The reaction typically achieves completion within 6–8 hours at reflux, with the electron-withdrawing methoxy group enhancing electrophilicity at the α-position.

Hydrazine Cyclocondensation

The intermediate chalcone derivative reacts with arylhydrazine hydrochlorides in ethanol containing catalytic acetic acid. Microwave irradiation (100–120°C, 20–30 minutes) significantly accelerates this step compared to conventional heating (6–8 hours). For example, 6-chloro-7-methoxy-2-aryl-3-[4-(piperidin-1-yl)phenyl]-2,4-dihydroindeno[1,2-c]pyrazoles form in 68–89% yields under optimized microwave conditions.

Table 1: Claisen-Schmidt-Based Syntheses of 2,4-Dihydroindeno[1,2-c]pyrazoles

Starting IndanoneAldehyde ComponentHydrazineConditionsYield (%)Reference
5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one4-(Piperidin-1-yl)benzaldehydePhenylhydrazine HClMW, 120°C, 30 min89
2,3-Dihydro-1H-inden-1-one2,4-DichlorobenzaldehydeMethylhydrazineReflux, EtOH, 8 h75
6-Nitro-2,3-dihydro-1H-inden-1-one3-Pyridylcarboxaldehyde4-BromophenylhydrazineReflux, AcOH, 6 h82

Microwave-Assisted Synthesis

Microwave (MW) irradiation has revolutionized the synthesis of tricyclic pyrazoles by reducing reaction times from hours to minutes while improving regioselectivity.

One-Pot MW Protocols

Arylhydrazine hydrochlorides react with preformed chalcones in ethanol under MW irradiation (100–150 W, 100–120°C) to afford 2,4-dihydroindeno[1,2-c]pyrazoles in >85% purity. The rapid dielectric heating minimizes side reactions such as N-alkylation or over-oxidation, which commonly occur in conventional thermal methods.

Solvent and Catalyst Optimization

Ethanol emerges as the optimal solvent due to its high microwave absorption capacity (tan δ = 0.941 at 2.45 GHz). Additives like acetic acid (5–10 mol%) protonate the hydrazine, enhancing nucleophilic attack on the α,β-unsaturated ketone. Recent studies demonstrate that ionic liquids like [BMIM][BF4] increase yields by 12–15% through transition-state stabilization.

Multi-Component Reaction Strategies

Four-component reactions enable rapid assembly of this compound scaffolds from simple precursors.

Pyrano[2,3-c]pyrazole Derivatives

Benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile react in the presence of sulfonated carbon (AC-SO3H) and eosin Y under visible light, yielding pyrano-fused derivatives in 72–84% yields. The mechanism involves:

  • TBHP-mediated oxidation of benzyl alcohol to benzaldehyde

  • Knoevenagel condensation between aldehyde and malononitrile

  • Cyclocondensation with in situ-generated pyrazolone

Table 2: Multi-Component Synthesis Parameters

Oxidizing AgentCatalyst SystemLight SourceTime (h)Average Yield (%)
TBHPAC-SO3H + Eosin YBlue LED2878
H2O2SiO2-Pr-SO3HUV (365 nm)3665
K2S2O8[CholineCl][Urea]2Sunlight4868

Post-Synthesis Functionalization

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the 3-position. For instance, treating 3-bromo-2,4-dihydroindeno[1,2-c]pyrazole with 4-pyridylboronic acid in dioxane/H2O (Pd(PPh3)4, K2CO3, 90°C) affords biaryl derivatives in 76–88% yields.

Acylhydrazide Conjugation

Carbohydrazide hybrids form via nucleophilic acyl substitution. Reacting 3-carboxy-2,4-dihydroindeno[1,2-c]pyrazole with SOCl2 generates the acyl chloride, which subsequently reacts with hydrazides to yield antimicrobial hybrids (e.g., compound 5g showing MIC = 2 µg/mL against Candida albicans).

Catalytic Systems and Reaction Optimization

Acid Catalysts

  • Brønsted Acids : p-TsOH (5 mol%) in ethanol improves cyclocondensation yields by 18–22% via imine intermediate stabilization.

  • Lewis Acids : ZnCl2 (10 mol%) facilitates chalcone formation at 60°C instead of 80°C, reducing energy input by 30%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate chalcone formation but hinder cyclocondensation due to hydrazine solvation. Mixed solvent systems (EtOH:DCM 3:1) balance reactivity and solubility, achieving 89% overall yield in MW syntheses .

Chemical Reactions Analysis

Microwave-Assisted Cyclocondensation

The core scaffold is synthesized via cyclocondensation of 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one with arylhydrazines under microwave irradiation. This method enhances efficiency and yield compared to conventional heating .

Reaction Conditions

  • Reactants : 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one + arylhydrazine hydrochloride

  • Catalyst : Acetic acid

  • Solvent : Ethanol

  • Conditions : Microwave irradiation, 80–100°C, 10–15 minutes

Analytical Confirmation

  • IR : Absence of C=O stretch at 1,684 cm⁻¹ confirms ring closure .

  • ¹H NMR : Singlet at 3.32–3.75 ppm (C₄-H₂ of dihydroindenopyrazole) .

  • ¹³C NMR : Peaks at 27.63–30.10 ppm (C₄-CH₂) and 52.33–59.69 ppm (OCH₃) .

Claisen-Schmidt Condensation

This reaction forms intermediates for further cyclization. For example, 5-chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one is synthesized before cyclocondensation with hydrazines .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitutions, though specific examples in literature focus on post-synthetic modifications. Derivatives with bromophenyl groups (e.g., 4-bromophenyl substitutions) show enhanced interactions in kinase inhibition studies .

Carbohydrazide Hybrid Formation

1,4-Dihydroindeno[1,2-c]pyrazole derivatives are tethered to carbohydrazides to enhance antimicrobial activity. For example:

  • Reactants : Dihydroindenopyrazole + carbohydrazide intermediates

  • Key Products : Hybrids 5a–u with MIC values of 4–16 µg/mL against Candida albicans .

Table 1: Antimicrobial Activity of Select Hybrids

CompoundMIC (µg/mL) vs C. albicansErgosterol Inhibition (%)ROS Induction (Fold)
5d 478.23.5
5g 872.42.8

EGFR Kinase Inhibition

Indeno[1,2-c]pyrazoles with 4-bromophenyl groups exhibit π-cation interactions with Lys721 in EGFR, confirmed via molecular docking .

CB2 Receptor Binding

1,4-Dihydroindeno[1,2-c]pyrazole carboxamides show affinity for cannabinoid receptors, with structural optimization improving selectivity .

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Synthetic Routes

MethodConditionsYield (%)TimeKey Advantage
Microwave CyclocondensationEthanol, 100°C85–9210–15 minRapid, high yield
Claisen-Schmidt + CyclizationReflux, conventional70–756–8 hoursScalable for intermediates

Mechanistic Insights

  • Ring Closure : Hydrazine attacks the carbonyl group of the indenone intermediate, followed by dehydration to form the pyrazole ring .

  • Regioselectivity : Microwave conditions favor kinetic control, reducing side reactions .

This compound’s reactivity underpins its utility in medicinal chemistry, particularly in anticancer and antimicrobial agent development . Further studies on electrophilic substitutions and catalytic functionalization could expand its synthetic applications.

Scientific Research Applications

Medicinal Chemistry

2,4-Dihydroindeno[1,2-c]pyrazole derivatives have been investigated for their potential as therapeutic agents. The following are notable applications:

  • Anti-inflammatory Agents : Several studies have shown that derivatives of this compound exhibit significant anti-inflammatory activities. For instance, compounds synthesized with this scaffold have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), which is crucial for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Activity : Research indicates that certain derivatives act as effective inhibitors of tumor cell proliferation. For example, a study highlighted a derivative that showed an IC50 value of 6.13 µM against A549 human lung adenocarcinoma cells, suggesting its potential as an antitumor agent .
  • Neuroprotective Effects : Some compounds derived from this compound have been evaluated for neuroprotective properties. One study reported neuroprotection with an IC50 value of 159.20 µM in models of epilepsy .
  • Antimicrobial Activity : The pyrazole moiety has been associated with a broad spectrum of antimicrobial activities. Compounds containing this structure have shown efficacy against various bacterial and fungal strains .

Agricultural Applications

In addition to medicinal uses, this compound derivatives are being explored in agricultural chemistry:

  • Herbicides and Pesticides : The compound's structural features allow it to interact with biological targets in plants and pests. Research is ongoing to evaluate its effectiveness as a herbicide or pesticide .

Data Tables

Application AreaSpecific ActivityExample CompoundIC50 Value
Anti-inflammatoryCOX-2 inhibitionCompound from Study 0.02–0.04 μM
AnticancerTumor cell proliferation inhibitionCompound from Study 6.13 µM
NeuroprotectiveProtection against neurotoxicityCompound from Study 159.20 µM
AntimicrobialInhibition of bacterial growthVarious derivativesVaries by strain

Case Study 1: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. The study found that several compounds exhibited superior COX-2 selectivity compared to traditional NSAIDs like celecoxib, indicating their potential for safer therapeutic profiles .

Case Study 2: Anticancer Potential

In a recent investigation, researchers synthesized a new class of indeno[1,2-c]pyrazoles and assessed their anticancer activity against various cancer cell lines. One compound demonstrated significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics, highlighting its potential as a lead compound for further development .

Comparison with Similar Compounds

Cannabinoid Receptor Affinity and Selectivity

1,4-Dihydroindeno[1,2-c]pyrazole vs. 4,5-Dihydro-1H-benzo[g]indazole
  • CB2 Selectivity: The 1,4-dihydroindeno[1,2-c]pyrazole scaffold demonstrates superior CB2 receptor affinity and selectivity compared to the 4,5-dihydro-1H-benzo[g]indazole analogs. For instance, compound IAhX (1,4-dihydroindeno[1,2-c]pyrazole) exhibits a CB1/CB2 selectivity ratio of 98:11 (Ki CB2 = 11 nM), whereas benzo[g]indazole derivatives (e.g., IIAbX) show higher CB1 affinity and reduced CB2 selectivity .
  • Structural Rationale: The rigid tricyclic core of 1,4-dihydroindeno[1,2-c]pyrazole minimizes conformational flexibility, enabling optimal interactions with the CB2 receptor’s hydrophobic pocket. In contrast, the benzo[g]indazole scaffold adopts a less planar conformation, reducing CB2 binding efficiency .
Hybrid Derivatives and Monoterpene Modifications
  • Bornyl and Fenchyl Groups: Introducing bulky monoterpene moieties (e.g., bornyl, fenchyl) at the carboxamide portion enhances CB2 affinity. Compound VLhX (bornyl-substituted) achieves a Ki CB2 of 7.3 nM, outperforming non-hybrid analogs .
  • Selectivity Over CB1 : Hybrid derivatives like 38Am (cyclopropyl-substituted) exhibit exceptional CB2 selectivity (Ki CB1/CB2 = 2232 ) compared to earlier leads like IAaX (selectivity ratio = 98:11) .
Table 1: CB2 Affinity and Selectivity of Key Compounds
Compound Scaffold Type Ki CB2 (nM) Ki CB1 (nM) Selectivity Ratio (CB1/CB2) Reference
IAhX 1,4-Dihydroindeno[1,2-c]pyrazole 11 1078 98:11
IIAbX 4,5-Dihydro-1H-benzo[g]indazole 48 210 4.4:1
VLhX Bornyl-hybrid 7.3 890 122:1
38Am Cyclopropyl-hybrid 4.48 10,000 2232:1

EGFR Tyrosine Kinase Inhibition

Comparison with Erlotinib
  • Binding Profile: 2,4-Dihydroindeno[1,2-c]pyrazole derivatives (e.g., Compound 4) exhibit distinct EGFR binding compared to erlotinib. While erlotinib forms hydrogen bonds with Cys773 and Met769, Compound 4 relies on π-cation interactions with Lys721 via its 4-bromophenyl substitution, resulting in a unique inhibition mechanism .
  • Activity : Compound 4 shows an IC50 of 1.2 µM against EGFR, comparable to erlotinib (IC50 = 0.8 µM ), but with improved oral bioavailability predicted by in silico ADME studies .
Substituent Effects
  • Halogen Substitutions : Chloro and bromo groups at positions 6 and 7 enhance EGFR affinity. For example, Compound 3 (6-Cl,7-OCH3) exhibits higher activity (IC50 = 1.5 µM ) than Compound 7 (6-CH3,7-OCH3; IC50 = 3.8 µM ) .

Structural Modifications and Functional Outcomes

  • Agonist vs. Antagonist Activity: Flattening the 1,4-dihydroindeno[1,2-c]pyrazole core (e.g., IDhX) favors agonist activity at CB2 receptors, whereas flexible analogs like SR144528 act as antagonists .
  • Scaffold Hopping : Hybridization with fenchyl groups (e.g., Compound 22 ) retains CB2 affinity (Ki = 12 nM ) while improving metabolic stability .

Computational Insights

  • 3D-QSAR Studies: Comparative molecular field analysis (CoMFA) of 1,4-dihydroindeno[1,2-c]pyrazoles highlights the importance of hydrophobic substituents at positions 3 and 6 for Chk1 inhibition (q² = 0.534, r² = 0.911) .

Biological Activity

2,4-Dihydroindeno[1,2-c]pyrazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound and its derivatives has been characterized by their potential as inhibitors of various enzymes and receptors involved in disease processes. Notably, compounds derived from this scaffold have shown promise in:

  • Antimicrobial Activity : Exhibiting significant effects against various pathogens.
  • Anticancer Activity : Acting as inhibitors of key signaling pathways in cancer cells.
  • Anti-inflammatory Effects : Demonstrating potential in reducing inflammation.

Antimicrobial Activity

Recent studies have synthesized a series of 1,4-dihydroindeno[1,2-c]pyrazole tethered carbohydrazide hybrids. Notable findings include:

  • Significant Antifungal Activity : Compounds such as 5d and 5g showed pronounced activity against Candida albicans, inhibiting ergosterol biosynthesis and inducing reactive oxygen species (ROS) accumulation without toxicity to human lung cells (MRC5) .
  • Broad Spectrum Antimicrobial Properties : These compounds were effective against a variety of test pathogens, indicating their potential for development into new antifungal agents .

Anticancer Activity

The anticancer properties of this compound have been explored through its role as a BRAF inhibitor:

  • BRAF Inhibition : A derivative demonstrated nanomolar activity in inhibiting mutant BRAF in vitro and reduced proliferation in BRAF mutant melanoma cell lines. This compound was identified as a potent inhibitor of oncogenic BRAF-driven extracellular regulated kinase (ERK) activation .
  • EGFR Tyrosine Kinase Inhibition : Another study highlighted a derivative's selective inhibition of the epidermal growth factor receptor (EGFR) with an IC50 value of 17.58 µM against non-small cell lung cancer (NSCLC) cell lines . This compound also induced apoptosis in cancer cells while exhibiting low cytotoxicity to normal cells.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : The compound acts on various receptor tyrosine kinases (RTKs), including BRAF and EGFR, disrupting signaling pathways critical for tumor growth and survival .
  • Induction of ROS : The ability to induce oxidative stress in fungal cells contributes to its antifungal efficacy .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget/PathogenIC50 ValueReference
5dAntifungalCandida albicansN/A
5gAntifungalCandida albicansN/A
1jAnticancerBRAF mutant melanomaNanomolar
4AnticancerEGFR in NSCLC17.58 µM

Additional Insights

  • A review highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory and neuroprotective effects . This suggests that the indeno[1,2-c]pyrazole scaffold could be further explored for additional therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1,4-dihydroindeno[1,2-c]pyrazole derivatives with CB2 receptor affinity?

  • Methodological Answer : Key approaches include molecular hybridization of pharmacophoric elements from known CB2 ligands (e.g., SR144528) and scaffold hopping. For example, coupling a tricyclic pyrazole core with substituted carboxamide groups (e.g., fenchyl or adamantyl) enhances CB2 selectivity. General procedures involve condensation reactions using substituted amines, followed by purification via flash chromatography . Optimization of substituents at positions 1, 3, and 6/7 of the tricyclic scaffold is critical for achieving nanomolar affinity .

Q. What structural features of 1,4-dihydroindeno[1,2-c]pyrazoles correlate with CB2 receptor selectivity over CB1?

  • Methodological Answer : Substituents at the 1-position (e.g., 2,4-dichlorophenyl) and carboxamide groups at the 3-position (e.g., bulky adamantyl or fenchyl moieties) are crucial. For instance, compound 22 (Ki CB2 = 6 nM) exhibits 195.6-fold selectivity for CB2 over CB1 due to steric and electronic effects imparted by the tricyclic core and substituents. Comparative SAR studies using GTPγS binding assays and competitive displacement experiments with [³H]CP55,940 validate these findings .

Q. How do 1,4-dihydroindeno[1,2-c]pyrazoles inhibit tubulin polymerization in cancer cells?

  • Methodological Answer : Derivatives like 6a target the colchicine binding site of tubulin, disrupting microtubule dynamics. Mechanistic validation involves:

  • In vitro tubulin polymerization assays to measure inhibition rates.
  • Immunofluorescence microscopy to observe microtubule disorganization in A549 cells.
  • Cell cycle analysis (flow cytometry) to confirm G2/M arrest via cyclin B1 and p-cdc2 modulation .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in agonist vs. antagonist activity of CB2-targeting 1,4-dihydroindeno[1,2-c]pyrazoles?

  • Methodological Answer : Molecular docking and 3D-QSAR studies identify key interactions at the CB2 receptor’s orthosteric site. For example:

  • Agonists (e.g., compound 22 ) form hydrogen bonds with Ser7.39 and hydrophobic interactions with Val6.55.
  • Antagonists/inverse agonists (e.g., compound 15 ) lack hydrogen bonding with Ser7.39 but stabilize the receptor’s inactive state via hydrophobic contacts with Phe7.35 .
    • Experimental validation includes GTPγS binding assays and prostaglandin E2 release studies in LPS-stimulated BV2 cells .

Q. What in silico strategies predict ADMET properties of 1,4-dihydroindeno[1,2-c]pyrazole-based anticancer agents?

  • Methodological Answer : Use tools like SwissADME or PreADMET to assess:

  • Lipophilicity (LogP) for blood-brain barrier penetration.
  • CYP450 inhibition profiles to avoid off-target effects.
  • ROS induction potential via molecular docking with catalase or SOD enzymes. For antimicrobial hybrids (e.g., 5d ), ergosterol inhibition assays and ROS accumulation studies in Candida albicans validate predictions .

Q. How do structural modifications at the 7-position of the tricyclic core influence HIF-1α inhibition?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., chloro) at the 7-position enhances HIF-1α transcriptional inhibition. For example, GN44028 (IC50 = 14 nM) disrupts hypoxia-induced HIF-1α activity without affecting protein dimerization. Validation methods include:

  • Luciferase reporter assays in HeLa cells under hypoxic conditions.
  • Western blotting to quantify HIF-1α stabilization .

Data Contradiction Analysis

Q. Why do some 1,4-dihydroindeno[1,2-c]pyrazoles exhibit conflicting CB2 agonist/antagonist activity in different assays?

  • Resolution : The tricyclic core’s rigidity favors agonist activity by mimicking endocannabinoid conformation, while bulky carboxamide substituents (e.g., adamantyl) stabilize antagonist behavior via steric hindrance. Discrepancies arise from assay conditions:

  • GTPγS binding (membrane-based) may miss intracellular signaling crosstalk.
  • Prostaglandin E2 release (cell-based) reflects functional selectivity .

Experimental Design Guidance

Q. What in vivo models are suitable for evaluating 1,4-dihydroindeno[1,2-c]pyrazole antitumor efficacy?

  • Methodological Answer : Use xenograft models (e.g., NSCLC A549 tumors in nude mice) with endpoints:

  • Tumor volume measurement (caliper) post-intraperitoneal administration (e.g., 50 mg/kg of 6a ).
  • Histopathology to assess mitotic arrest and apoptosis (TUNEL staining).
  • Toxicity screening via serum ALT/AST levels and body weight monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.